1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea
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Overview
Description
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and industrial applications. Its unique structure, which includes a morpholine ring, a thiophene group, and a phenethylurea moiety, makes it a versatile compound for various studies.
Preparation Methods
The synthesis of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Morpholino Intermediate: This step involves the reaction of morpholine with an appropriate alkylating agent to introduce the morpholino group.
Introduction of the Thiophene Group: The thiophene group is introduced through a coupling reaction, often using thiophene-3-boronic acid or a similar reagent.
Formation of the Urea Moiety: The final step involves the reaction of the intermediate with phenethyl isocyanate to form the urea linkage.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction conditions.
Chemical Reactions Analysis
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea undergoes various chemical reactions, including:
Oxidation: The thiophene group can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxide or sulfone derivatives.
Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may affect the urea moiety or the thiophene ring.
Substitution: The morpholine ring and the thiophene group can undergo substitution reactions with electrophiles or nucleophiles, leading to various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It finds applications in material science, including the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-phenethylurea can be compared with similar compounds such as:
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(p-tolyl)urea: This compound has a similar structure but with a p-tolyl group instead of a phenethyl group.
N-(2-Morpholino-2-(thiophen-3-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(2-phenylethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S/c23-19(20-8-6-16-4-2-1-3-5-16)21-14-18(17-7-13-25-15-17)22-9-11-24-12-10-22/h1-5,7,13,15,18H,6,8-12,14H2,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFPGNGJFNQYDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCCC2=CC=CC=C2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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